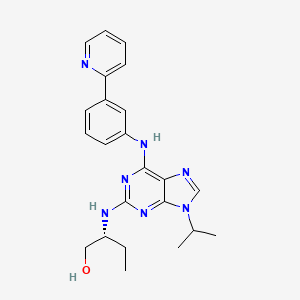

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-yl)amino)butan-1-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like "(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-yl)amino)butan-1-ol" often involves multi-step chemical reactions. For instance, Procopiou et al. (2018) detailed the synthesis of a series of compounds using a diastereoselective route involving a rhodium-catalyzed asymmetric 1,4-addition, which might be relevant to the synthesis of the compound due to the similarity in the complexity of the molecules involved (Procopiou et al., 2018).

Molecular Structure Analysis

Understanding the molecular structure is crucial for comprehending the reactivity and interaction of the compound with various biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed for this purpose. For example, Hotze et al. (2000) utilized X-ray crystallography to determine the solid-state structure of a ruthenium complex, demonstrating the utility of this method in elucidating complex molecular structures (Hotze et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups and molecular framework. Studies on similar complex molecules have shown diverse reactivity profiles. For instance, Islam et al. (2008) explored the regioselective alkylation of triazolopyrimidinones, indicating how different reaction conditions can lead to varied products, which is pertinent when considering the chemical reactivity of our compound of interest (Islam et al., 2008).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure significantly affect a compound's applicability in various fields. Research on compounds with similar complexity, like the study by Procopiou et al. (2018), often includes detailed analysis of these properties to better understand their behavior in different environments (Procopiou et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards other reagents, and stability under various conditions, are fundamental aspects that define the compound's utility. Giraud et al. (2009) conducted structure-activity relationship studies on modified triazolylpropanols, shedding light on how minor modifications in the molecular structure can significantly alter the chemical properties (Giraud et al., 2009).

Applications De Recherche Scientifique

Synthesis and Characterization

- A family of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, synthesized through palladium-catalyzed cross-coupling reactions, were characterized, offering insights into hydrogen-bonding motifs and secondary interactions in their solid-state structures (Aakeröy et al., 2007).

- Rh(III) complexes with pyridyl triazole ligands, including pyridin-2-yl components, were synthesized and characterized, providing structural insights through crystallographic data and showing potential in π–π* natured absorption and emission properties (Burke et al., 2004).

Catalytic Applications

- Enantioselective addition of diethylzinc to aldehydes was catalyzed by o-xylylene-type 1,4-amino alcohols, derived from (R)-1-phenylethylamine, demonstrating their effectiveness in producing chiral secondary alcohols (Asami et al., 2015).

- (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, key in synthesizing Tenofovir Disoproxil Fumarate, was effectively synthesized starting from 9H-purin-6-amine and (R)-2-methyloxirane, showcasing the importance of such molecules in antiviral drug synthesis (Yu Zhu-ming, 2012).

Biological and Medicinal Applications

- Isopropyl carbamate diastereomers with purin-yl components exhibited fungicidal activity against Phytophthora capsici, highlighting the biological applications of these compounds (Tian et al., 2022).

- Novel N′-(4-(substituted phenyl amino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides were synthesized and tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing their potential in tuberculosis treatment (Raval et al., 2011).

Material Science and Organic Electronics

- Bipolar host materials containing pyridine, used in organic light-emitting diodes (OLEDs), were synthesized, leading to significant improvements in hole injection and device performance (Ngo et al., 2019).

Propriétés

IUPAC Name |

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWANFAFTTOKZAX-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)amino)-9H-purin-2-yl)amino)butan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)

![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)

![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)